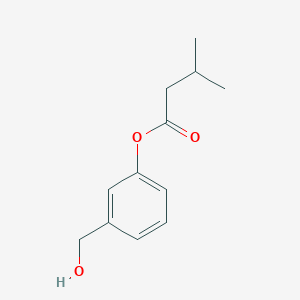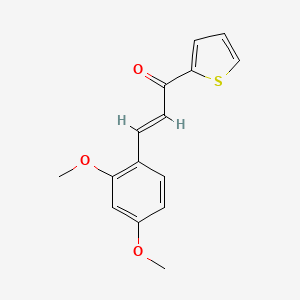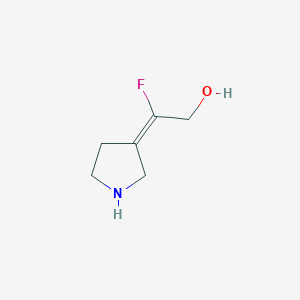![molecular formula C12H15N3O2 B2597299 8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-27-4](/img/structure/B2597299.png)
8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a butyl group at the 8-position and a methoxy group at the 4-position.
作用机制
Target of Action
The primary targets of 8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with its targets, CDK4 and CDK6, by binding to them and inhibiting their activity . This inhibition results in the degradation of CDK4 and CDK6, which is dose-dependent and reaches maximum degradation at 0.25uM in Jurkat cells .
Biochemical Pathways
The inhibition of CDK4 and CDK6 by this compound affects the cell cycle regulation pathway . The downstream effects include the halt of cell cycle progression from the G1 phase to the S phase, leading to cell cycle arrest .
Pharmacokinetics
Its potency in inhibiting cdk4 and cdk6 suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of CDK4 and CDK6, cell cycle arrest, and potentially the inhibition of cell proliferation .
生化分析
Biochemical Properties
8-Butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one has been found to interact with CDK4/cyclin D1 and CDK6/cyclin D1 . These interactions are crucial in the regulation of cell cycle progression . The nature of these interactions involves protein degradation by recruiting Cereblon .
Cellular Effects
In cellular processes, this compound has been observed to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells . It also selectively degrades CDK4 and CDK6 in Molt4 cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s mechanism of action involves protein degradation by recruiting Cereblon .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to introduce the butyl and methoxy groups, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrido[2,3-d]pyrimidine core.
Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or butyl lithium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield unsaturated pyrido[2,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups at the 4- or 8-positions.
科学研究应用
Chemistry: As a scaffold for the development of new compounds with potential biological activities.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Used in the development of new materials and chemical processes.
相似化合物的比较
8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
7-deazaadenine derivatives: These compounds have similar structures but different substituents, leading to distinct biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also share a similar core structure but differ in their functional groups and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-7-15-10(16)6-5-9-11(15)13-8-14-12(9)17-2/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUHPLXUCAVINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC2=C1N=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2597216.png)
![(2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2597217.png)
![Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate](/img/structure/B2597219.png)
![(Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2597220.png)
![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2597221.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2597223.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate](/img/structure/B2597225.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2597227.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)


![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597231.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)
